N-cyclopentylmorpholine-4-carboxamide
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Overview
Description
N-cyclopentylmorpholine-4-carboxamide is a chemical compound with the molecular formula C10H18N2O2 It is a member of the morpholine family, characterized by a morpholine ring substituted with a cyclopentyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentylmorpholine-4-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method is the catalytic amidation of carboxylic acids, which can be achieved using various catalysts and reagents . The reaction conditions often include the use of coupling agents such as carbodiimides or phosphonium salts to activate the carboxylic acid, facilitating the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields. The choice of catalysts and reagents, as well as the reaction parameters, are crucial for the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentylmorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups, such as amines.
Substitution: The morpholine ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopentylmorpholine-4-carboxylic acid, while reduction could produce N-cyclopentylmorpholine-4-amine.
Scientific Research Applications
N-cyclopentylmorpholine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of N-cyclopentylmorpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclopentylmorpholine-4-carboxamide include other morpholine derivatives, such as:
- N-cyclohexylmorpholine-4-carboxamide
- N-phenylmorpholine-4-carboxamide
- N-methylmorpholine-4-carboxamide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other morpholine derivatives, it may exhibit different reactivity and selectivity
Properties
IUPAC Name |
N-cyclopentylmorpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-10(11-9-3-1-2-4-9)12-5-7-14-8-6-12/h9H,1-8H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMMRTVSBLCLEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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